molecular formula C17H19BrFNO2 B3867530 (2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 355383-44-7

(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No. B3867530
CAS RN: 355383-44-7
M. Wt: 368.2 g/mol
InChI Key: XYJVFEGQASYIEC-UHFFFAOYSA-N
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Description

(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, also known as BOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BOB is a derivative of the phenethylamine class of compounds and has been studied for its ability to interact with certain receptors in the brain. In

Mechanism of Action

(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is believed to interact with the 5-HT2A receptor by binding to the receptor and activating it. This activation results in the release of certain neurotransmitters, including serotonin, which can lead to changes in mood and cognition. This compound has also been shown to have affinity for other receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in mood, cognition, and behavior. Studies have shown that this compound can induce psychedelic-like effects in animals, including changes in locomotor activity and head twitch response. This compound has also been shown to have anxiolytic effects in certain animal models, suggesting potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine in lab experiments is its ability to selectively interact with certain receptors in the brain, making it a useful tool compound for drug discovery. This compound has also been shown to have relatively low toxicity in animal models, suggesting it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research related to (2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine. One area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in certain animal models. Another area of interest is its potential use as a tool compound in drug discovery, as it can be used to screen for compounds that interact with the same receptors as this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the field of neuroscience.

Scientific Research Applications

(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential applications in research related to neuroscience and drug discovery. It has been shown to interact with certain receptors in the brain, including the 5-HT2A receptor, which is involved in the regulation of mood and cognition. This compound has also been studied for its potential use as a tool compound in drug discovery, as it can be used to screen for compounds that interact with the same receptors as this compound.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFNO2/c1-21-16-9-13(15(18)10-17(16)22-2)11-20-8-7-12-3-5-14(19)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVFEGQASYIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CC=C(C=C2)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167549
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355383-44-7
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355383-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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